molecular formula C17H21NO2 B3099109 Ethyl 2-(1-phenylethyl)-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate CAS No. 135094-10-9

Ethyl 2-(1-phenylethyl)-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate

Cat. No.: B3099109
CAS No.: 135094-10-9
M. Wt: 271.35 g/mol
InChI Key: WPVULUCPUMGINO-UHFFFAOYSA-N
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Description

Ethyl 2-(1-phenylethyl)-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate is a bicyclic compound featuring a norbornene-like framework with a nitrogen atom in the bridgehead position (2-aza), an ethyl ester group at the 3-position, and a chiral 1-phenylethyl substituent at the 2-position. Its stereochemistry is critical; the (1R,3R,4S) configuration (as per IUPAC naming in ) distinguishes it from enantiomeric or diastereomeric forms. Predicted physicochemical properties include a boiling point of 356.2°C, density of 1.134 g/cm³, and pKa of 6.83, suggesting moderate polarity and solubility in organic solvents .

The compound is synthesized via stereoselective methods, such as ring-opening metathesis polymerization (ROMP) precursors or phosphorylation reactions (e.g., derivatization from hydroxy-substituted analogs) . Its primary applications include chiral ligand preparation for asymmetric catalysis and use in polymer chemistry due to its rigid bicyclic structure .

Properties

IUPAC Name

ethyl 2-(1-phenylethyl)-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO2/c1-3-20-17(19)16-14-9-10-15(11-14)18(16)12(2)13-7-5-4-6-8-13/h4-10,12,14-16H,3,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPVULUCPUMGINO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C2CC(N1C(C)C3=CC=CC=C3)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(1-phenylethyl)-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the Diels-Alder reaction, which is a cycloaddition reaction between a diene and a dienophile. The reaction conditions often require elevated temperatures and the presence of a catalyst to facilitate the formation of the bicyclic structure.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Diels-Alder reactions followed by purification steps such as distillation or recrystallization to obtain the desired product in high purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(1-phenylethyl)-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Ethyl 2-(1-phenylethyl)-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: It is investigated for its potential therapeutic effects, such as its ability to modulate biological pathways involved in disease.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of Ethyl 2-(1-phenylethyl)-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to changes in cellular processes and biological pathways. The exact mechanism can vary depending on the specific application and the biological context.

Comparison with Similar Compounds

Substituent Variations: Ester Groups and Functional Modifications

Compound Name Ester Group 2-Position Substituent Key Properties/Applications References
Ethyl 2-(1-phenylethyl)-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate Ethyl 1-Phenylethyl Boiling point: 356.2°C; pKa: 6.83; used in asymmetric catalysis
Methyl (1S,3S,4R)-2-((R)-1-phenylethyl)-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate Methyl 1-Phenylethyl 95–98% purity; commercial availability; ROMP substrate for syndiotactic polymers
Methyl 2-diphenylphosphoryloxy-2-azabicyclo[2.2.1]hept-5-ene-3-exo-carboxylate Methyl Diphenylphosphoryloxy Synthesized via phosphorylation (80% yield); used in stereoselective derivatization
Ethyl (1S,3S,4S)-rel-2-Boc-5-oxo-2-azabicyclo[2.2.1]heptane-3-carboxylate Ethyl tert-Butoxycarbonyl (Boc) Boc-protected derivative; likely used in peptide synthesis

Key Insights :

  • Ester Group Impact : The ethyl ester in the target compound may offer enhanced lipophilicity compared to methyl analogs, influencing solubility and reaction kinetics in catalytic applications. Methyl esters, however, are more commonly commercialized (e.g., 130194-96-6 at $22/g for 95% purity) .
  • Functional Group Variations : Substituents like diphenylphosphoryloxy or Boc groups alter reactivity. For example, phosphorylation enables further functionalization, while Boc protection aids in amine group stability during synthesis .

Stereochemical and Structural Differences

  • Enantiomeric Specificity : The target compound’s (1R,3R,4S) configuration contrasts with the methyl analog’s (1S,3S,4R) stereochemistry . This difference significantly affects enantioselectivity in asymmetric reactions. For instance, methyl analogs with (1S,3S,4R) configuration produce secondary alcohols with >99% enantiomeric excess (ee) in diethylzinc additions .
  • Bicyclic Framework Comparisons : Compounds like 2,3-diazabicyclo[2.2.1]hept-2-ene () lack the ester group and phenylethyl substituent but share the bicyclic core. Their thermal decomposition behavior (studied via machine learning) highlights structural stability differences .

Pharmacopeial and Industrial Relevance

  • Quality Control : Pharmacopeial standards (e.g., crystallinity, impurity testing in ) apply to related azabicyclo compounds, suggesting stringent purity requirements for pharmaceutical use.

Biological Activity

Ethyl 2-(1-phenylethyl)-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate is a bicyclic compound that has garnered attention for its potential biological activities. This compound belongs to the class of azabicyclic structures, which are known for their diverse pharmacological properties. The unique structure of this compound allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of this compound is C17H21NO2C_{17}H_{21}NO_{2} with a molecular weight of approximately 271.35 g/mol. Its structure features a bicyclic framework that includes a nitrogen atom, contributing to its potential biological activity.

PropertyValue
Molecular FormulaC17H21NO2
Molecular Weight271.35 g/mol
CAS Number134984-63-7

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors in biological systems. The compound may act as an inhibitor or modulator, influencing various signaling pathways and metabolic processes.

Interaction with Enzymes

Research indicates that compounds similar to this bicyclic structure can serve as inhibitors for enzymes such as DPP-4 (dipeptidyl peptidase-4), which plays a crucial role in glucose metabolism and is a target for diabetes treatment . The ability to inhibit such enzymes suggests potential therapeutic applications in managing conditions like type 2 diabetes.

Biological Evaluation

In vitro studies have been conducted to evaluate the biological activity of this compound, focusing on its pharmacological properties.

Case Studies

  • DPP-4 Inhibition : A study explored the synthesis and biological evaluation of similar bicyclic compounds as DPP-4 inhibitors, demonstrating that modifications in the bicyclic structure could enhance inhibitory potency . Such findings indicate that this compound might exhibit comparable effects.
  • Antimicrobial Activity : Preliminary investigations into related compounds have shown promising antimicrobial properties, suggesting that this compound may also possess similar activities against various pathogens .

Research Applications

This compound is being studied for its potential applications in:

  • Medicinal Chemistry : As a scaffold for developing new therapeutic agents targeting metabolic disorders.
  • Pharmacology : Understanding its mechanism of action can lead to insights into drug design for various diseases.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-(1-phenylethyl)-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-(1-phenylethyl)-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate

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